molecular formula C21H33NO3 B4906757 N-cyclododecyl-3,5-dimethoxybenzamide

N-cyclododecyl-3,5-dimethoxybenzamide

Cat. No.: B4906757
M. Wt: 347.5 g/mol
InChI Key: CWKBCTSLEOEJBT-UHFFFAOYSA-N
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Description

N-cyclododecyl-3,5-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclododecyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of 3,5-dimethoxybenzoic acid: This can be achieved by the methoxylation of benzoic acid using methanol and a suitable catalyst.

    Conversion to 3,5-dimethoxybenzoyl chloride: The 3,5-dimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The 3,5-dimethoxybenzoyl chloride is reacted with cyclododecylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclododecyl-3,5-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form N-cyclododecyl-3,5-dihydroxybenzamide by demethylation of the methoxy groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-cyclododecyl-3,5-dihydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclododecyl-3,5-dimethoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology and Medicine: This compound has been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes and diseases . It may also have applications in the development of drugs targeting neurodegenerative diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclododecyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.

Comparison with Similar Compounds

    N-cyclooctyl-3,5-dimethoxybenzamide: Similar structure but with a cyclooctyl group instead of a cyclododecyl group.

    N-cyclododecyl-3,4-dimethoxybenzamide: Similar structure but with methoxy groups at the 3 and 4 positions instead of 3 and 5.

Uniqueness: N-cyclododecyl-3,5-dimethoxybenzamide is unique due to the presence of the cyclododecyl group, which can influence its binding affinity and selectivity towards specific molecular targets. The position of the methoxy groups also plays a crucial role in its chemical reactivity and biological activity.

Properties

IUPAC Name

N-cyclododecyl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-24-19-14-17(15-20(16-19)25-2)21(23)22-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-16,18H,3-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKBCTSLEOEJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCCCCCCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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